1-Ethynyl-3-methoxycyclobutan-1-amine
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Overview
Description
1-Ethynyl-3-methoxycyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with an ethynyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-methoxycyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method involves the activation of C-H bonds and the subsequent formation of the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of photochemical decomposition and catalytic methods are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-methoxycyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-Ethynyl-3-methoxycyclobutan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-methoxycyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level.
Comparison with Similar Compounds
1-Ethynyl-4-fluorobenzene: Shares the ethynyl group but differs in the aromatic ring structure.
3-Ethoxy-2-methoxycyclobutan-1-amine: Similar cyclobutane ring with different substituents.
Uniqueness: 1-Ethynyl-3-methoxycyclobutan-1-amine is unique due to its specific combination of functional groups and the cyclobutane ring structure.
Conclusion
This compound is a compound of significant interest in various fields of scientific research
Properties
Molecular Formula |
C7H11NO |
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Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethynyl-3-methoxycyclobutan-1-amine |
InChI |
InChI=1S/C7H11NO/c1-3-7(8)4-6(5-7)9-2/h1,6H,4-5,8H2,2H3 |
InChI Key |
MKTLINYIEVWAAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)(C#C)N |
Origin of Product |
United States |
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